7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one
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Overview
Description
7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one). This compound is known for its potential biological activities and is of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with organic halides under specific conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides, can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems for efficient and sustainable synthesis has been explored for similar compounds .
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different coumarin derivatives, while substitution reactions can introduce new functional groups into the compound .
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives with potential biological activities.
Biology: Studied for its antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the synthesis of materials with specific properties for industrial applications
Mechanism of Action
The mechanism of action of 7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde
- 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one
- Ethyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate
- Ethyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate
Uniqueness
7-[(2-chlorobenzyl)oxy]-3-(7-methoxy-2-oxo-2H-chromen-4-yl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorobenzyl and methoxy groups differentiates it from other coumarin derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C26H17ClO6 |
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Molecular Weight |
460.9 g/mol |
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |
InChI |
InChI=1S/C26H17ClO6/c1-30-17-8-9-19-20(13-25(28)32-24(19)11-17)21-10-15-6-7-18(12-23(15)33-26(21)29)31-14-16-4-2-3-5-22(16)27/h2-13H,14H2,1H3 |
InChI Key |
CEEGPYNJKUFUIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=C(C=C4)OCC5=CC=CC=C5Cl)OC3=O |
Origin of Product |
United States |
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